The Synthesis of 2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one and its Derivatives: An In-depth Technical Guide
The Synthesis of 2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one and its Derivatives: An In-depth Technical Guide
Introduction
2-(4-Hydroxyphenyl)-7H-1-benzopyran-7-one, a compound more commonly known in scientific literature as 7-hydroxy-4'-methoxyisoflavone or formononetin, stands as a cornerstone in the vast landscape of flavonoid chemistry. As a phytoestrogen, its biological significance has spurred extensive research into its synthesis and the generation of novel derivatives with potential therapeutic applications, ranging from anticancer to cardioprotective effects[1][2]. This guide provides a comprehensive overview of the principal synthetic strategies for formononetin and its analogues, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of these synthetic routes, offering field-proven insights and detailed protocols to empower the scientific community in their quest for novel bioactive molecules.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the 2-(4-hydroxyphenyl)-7H-1-benzopyran-7-one scaffold can be approached through several strategic disconnections. This guide will focus on the most robust and versatile methods reported in the literature, providing a comparative analysis to aid in methodological selection.
The Deoxybenzoin Route: A Classic Convergent Approach
The synthesis of isoflavones via a deoxybenzoin intermediate is a long-established and reliable method. This strategy involves the initial formation of a 2-hydroxyphenyl benzyl ketone (deoxybenzoin), which is subsequently cyclized to afford the benzopyran-4-one ring system.
Causality Behind Experimental Choices: The choice of reagents for the one-carbon insertion and cyclization is critical. The Vilsmeier-Haack reagent, generated in situ from dimethylformamide (DMF) and a suitable activating agent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride, is a common and effective choice for this transformation. The reaction proceeds through the formation of a vinylogous iminium salt, which then undergoes intramolecular cyclization.
Experimental Protocol: Synthesis of 7-Hydroxy-3',4'-dimethoxyisoflavone from a Deoxybenzoin Intermediate [3]
-
Synthesis of the Deoxybenzoin Intermediate (3,4-dimethoxybenzyl-2',4'-dihydroxyphenylketone):
-
To a solution of 3,4-dimethoxybenzyl carboxylic acid and resorcinol, add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O).
-
Heat the reaction mixture under anhydrous conditions.
-
Upon completion, quench the reaction with ice-water and extract the product with a suitable organic solvent.
-
Purify the resulting deoxybenzoin by recrystallization.
-
-
Cyclization to the Isoflavone:
-
Dissolve the deoxybenzoin intermediate in a mixture of N,N-dimethylformamide (DMF) and boron trifluoride diethyl etherate (BF₃·Et₂O).
-
Add methanesulfonyl chloride or phosphorus oxychloride (POCl₃) dropwise at a controlled temperature.
-
Heat the reaction mixture to facilitate cyclization.
-
After the reaction is complete, pour the mixture into water to precipitate the crude isoflavone.
-
Purify the product by column chromatography or recrystallization.
-
Data Presentation: Representative Yields for Deoxybenzoin-based Syntheses
| Deoxybenzoin Intermediate | Cyclizing Reagent System | Product | Yield (%) | Reference |
| 3,4-dimethoxybenzyl-2',4'-dihydroxyphenylketone | BF₃·Et₂O, DMF, POCl₃ | 7-hydroxy-3',4'-dimethoxyisoflavone | 58 | [3] |
| 4-methoxybenzyl-2',4'-dihydroxyphenylketone | BF₃·Et₂O, DMF, MsCl | 7-hydroxy-4'-methoxyisoflavone (Formononetin) | High | [4] |
One-Pot Synthesis from Resorcinols and Phenylacetic Acids: An Efficient and Atom-Economical Approach
A highly efficient one-pot synthesis of 7-hydroxyisoflavones has been developed, which circumvents the isolation of the deoxybenzoin intermediate. This method relies on the acylation of a resorcinol with a substituted phenylacetic acid in the presence of a dehydrating agent, followed by in-situ cyclization.[4][5]
Causality Behind Experimental Choices: Molten zinc chloride often serves as both the solvent and the Lewis acid catalyst for the initial Friedel-Crafts acylation. The subsequent cyclization is typically achieved using a Vilsmeier-type reagent system, such as DMF with boron trifluoride diethyl etherate and methanesulfonyl chloride. This one-pot procedure offers significant advantages in terms of reduced reaction time, simplified workup, and improved overall efficiency.
Experimental Protocol: One-Pot Synthesis of 7-Hydroxyisoflavones [4][5]
-
Melt zinc chloride under an inert atmosphere.
-
Add resorcinol and the desired substituted phenylacetic acid to the molten zinc chloride.
-
Heat the mixture to effect acylation.
-
After cooling, dissolve the reaction mass in a suitable solvent.
-
Add N,N-dimethylformamide (DMF), boron trifluoride diethyl etherate, and methanesulfonyl chloride.
-
Heat the reaction mixture to induce cyclization.
-
Pour the reaction mixture into water and collect the precipitated product.
-
Purify the 7-hydroxyisoflavone by recrystallization or column chromatography.
Logical Relationship Diagram: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 7-hydroxyisoflavones.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Strategy
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of isoflavones, offering broad substrate scope and functional group tolerance.[6][7][8] This approach typically involves the coupling of a 3-halochromone with an appropriately substituted arylboronic acid.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, using Pd(dba)₂ as a precatalyst with tricyclohexylphosphine as a ligand has been shown to be effective.[9][10] This method is particularly advantageous for the synthesis of libraries of isoflavone derivatives, as a common 3-halochromone intermediate can be coupled with a wide variety of commercially available or synthetically accessible boronic acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Isoflavone Synthesis [9][10]
-
To a reaction vessel, add the 3-iodochromone, the arylboronic acid, a palladium catalyst (e.g., Pd(dba)₂), a ligand (e.g., tricyclohexylphosphine), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Degas the reaction mixture and heat it under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling, partition the mixture between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Microwave-Assisted Synthesis: Accelerating Isoflavone Formation
Microwave irradiation has been successfully employed to accelerate various organic reactions, including the synthesis of flavonoids.[11] This technology can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods.[12][13][14]
Causality Behind Experimental Choices: The use of a high-boiling point solvent that efficiently absorbs microwave energy, such as dimethyl sulfoxide (DMSO), is key to this technique's success. The rapid and uniform heating provided by microwaves can enhance the rate of cyclization reactions, such as the conversion of 2'-hydroxychalcones to flavones, a related class of compounds. Similar principles can be applied to the synthesis of isoflavones.
Synthesis of Derivatives: Expanding the Chemical Space
The core 2-(4-hydroxyphenyl)-7H-1-benzopyran-7-one scaffold serves as a versatile template for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities.
Glycosylation
The attachment of sugar moieties to the 7-hydroxy group can improve the water solubility and bioavailability of isoflavones.[15] Chemical and enzymatic methods can be employed for glycosylation. A common chemical approach involves reacting the 7-hydroxyisoflavone with an activated sugar donor, such as a glycosyl bromide, in the presence of a suitable promoter.[16]
Alkylation and Etherification
The phenolic hydroxyl group at the 7-position is readily alkylated to produce a variety of ether derivatives. This can be achieved by reacting the isoflavone with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[17]
Modification of the B-Ring
The Suzuki-Miyaura coupling strategy is particularly well-suited for introducing a diverse range of substituents onto the B-ring by simply varying the boronic acid coupling partner. This allows for the systematic exploration of structure-activity relationships.
Conclusion
The synthesis of 2-(4-hydroxyphenyl)-7H-1-benzopyran-7-one and its derivatives is a dynamic field of research, driven by the significant biological potential of these compounds. This guide has outlined the major synthetic methodologies, from classic deoxybenzoin-based routes to modern palladium-catalyzed cross-coupling reactions. The choice of a particular synthetic strategy will depend on factors such as the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided, researchers can effectively navigate the synthesis of this important class of molecules and contribute to the development of new therapeutic agents.
References
-
Kwesiga, G., et al. (2023). The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones. The Journal of Organic Chemistry. Available at: [Link]
-
KAB-DR Repository. The Suzuki−Miyaura Cross-Coupling−Claisen Rearrangement−Cross-Metathesis Approach to Prenylated Isoflavones. Available at: [Link]
-
Singh, H., et al. (2006). A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids. Tetrahedron Letters, 47(46), 8161-8164. Available at: [Link]
-
Kamat, S. P., & Parab, S. S. (2009). A facile microwave assisted synthesis of flavones. Indian Journal of Chemistry - Section B, 48(12), 1799-1802. Available at: [Link]
-
van der Westhuizen, J. H., & Ferreira, D. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(5), 4931-4971. Available at: [Link]
-
Semantic Scholar. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]
-
Li, Y., et al. (2017). Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line. RSC Advances, 7(76), 48259-48270. Available at: [Link]
- Google Patents. CN101450958A - Synthetic method of isoflavone 7-O-glucose glycoside.
-
Cybulsk,a P., et al. (2017). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Current Organic Chemistry, 21(23), 2346-2374. Available at: [Link]
-
ResearchGate. Synthesis of 7-Hydroxy-8-Methyl-4'-Methoxy-6-Formylisoflavone and Linear Hetarenochromones Based on It. Available at: [Link]
-
ResearchGate. Efficient Synthesis of Isoflavone Analogues via a Suzuki Coupling Reaction. Available at: [Link]
-
ResearchGate. A Convenient One-Pot Synthesis of 7-Hydroxy-isoflavones from Resorcinol with Substituted Phenylacetic Acids. Available at: [Link]
-
Kostić, M., et al. (2024). Microwave Irradiation as a Powerful Tool for Isolating Isoflavones from Soybean Flour. Foods, 13(20), 3024. Available at: [Link]
-
PubMed. Synthesis of Formononetin Derivatives and Cardioprotective Effects. Available at: [Link]
-
International Journal of Pharma and Bio Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available at: [Link]
-
Scientific.net. Synthesis Isoflavones Derivate: 7-Hydroxy-3',4'-Dimethoxyisoflavone, 7,3',4'-Trimethoxyisoflavone and 7-O-Acetyl-3',4'. Available at: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 7-O-Modified Formononetin Derivatives. Available at: [Link]
-
IOSR Journal of Pharmacy. Microwave - Assisted Synthesis of Flavones and their Comparative Study with Conventational Method. Available at: [Link]
-
MDPI. Microwave Irradiation as a Powerful Tool for Isolating Isoflavones from Soybean Flour. Available at: [Link]
-
MDPI. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Available at: [Link]
-
Frontiers in Pharmacology. Formononetin: A Pathway to Protect Neurons. Available at: [Link]
-
MDPI. Utilization of Isoflavones in Soybeans for Women with Menopausal Syndrome: An Overview. Available at: [Link]
-
Amanote Research. Synthesis of 7-Hydroxy-4'-Methoxyflavanone and. Available at: [Link]
-
ResearchGate. Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell and colon (WiDr) cancer cell by in vitro. Available at: [Link]
-
MDPI. Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Available at: [Link]
-
Acta Chimica Asiana. Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Available at: [Link]
-
Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Available at: [Link]
-
PubChem. 2H-1-Benzopyran-7-ol, 3,4-dihydro-2-(4-hydroxyphenyl)-, (2S)-. Available at: [Link]
-
PubMed. 7-Hydroxy-benzopyran-4-one derivatives: a novel pharmacophore of peroxisome proliferator-activated receptor alpha and -gamma (PPARalpha and gamma) dual agonists. Available at: [Link]
Sources
- 1. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and induci ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09825A [pubs.rsc.org]
- 2. Synthesis of Formononetin Derivatives and Cardioprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis Isoflavones Derivate: 7-Hydroxy-3',4’-Dimethoxyisoflavone, 7,3’,4’-Trimethoxyisoflavone and 7-O-Acetyl-3’,4’-Dimethoxyisoflavone | Scientific.Net [scientific.net]
- 4. A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids (2006) | Himanshu Singh | 18 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [idr.kab.ac.ug]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iosrphr.org [iosrphr.org]
- 12. Microwave Irradiation as a Powerful Tool for Isolating Isoflavones from Soybean Flour - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN101450958A - Synthetic method of isoflavone 7-O-glucose glycoside - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
